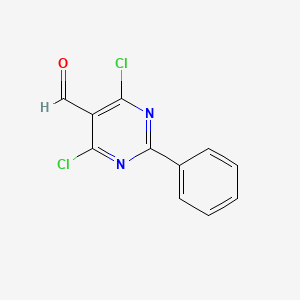
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H6Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a phenyl group at position 2, and an aldehyde group at position 5 on the pyrimidine ring.
Métodos De Preparación
The synthesis of 4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dichloro-2-phenylpyrimidine with formylating agents such as the Vilsmeier-Haack reagent. This reaction typically occurs under mild conditions and results in the formation of the desired aldehyde compound .
Análisis De Reacciones Químicas
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The aldehyde group at position 5 can participate in condensation reactions with compounds like pyrrole, leading to the formation of expanded porphyrins.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde is primarily related to its ability to undergo various chemical reactions. The presence of reactive functional groups, such as the aldehyde and chlorine atoms, allows it to interact with different molecular targets and pathways. For example, its condensation with pyrrole leads to the formation of expanded porphyrins, which have unique photophysical properties .
Comparación Con Compuestos Similares
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
4,6-Dichloro-2-methylthio-5-phenylpyrimidine: This compound has a methylthio group instead of an aldehyde group and exhibits significant anti-inflammatory activity.
4,6-Dichloro-2,5-diphenylpyrimidine: This compound has an additional phenyl group at position 5 and is used in quantitative structure-retention relationship studies.
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde: This compound contains an azido group and is used in the synthesis of tetrazolo[1,5-a]pyrimidines.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Propiedades
Número CAS |
14160-92-0 |
|---|---|
Fórmula molecular |
C11H6Cl2N2O |
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-8(6-16)10(13)15-11(14-9)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
HDIFSOBWIGZMMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


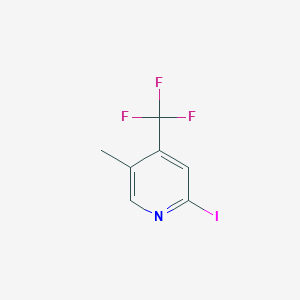
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
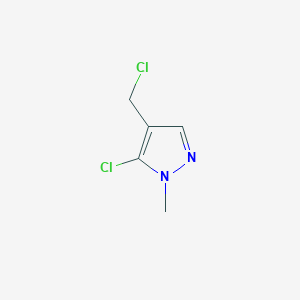
![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
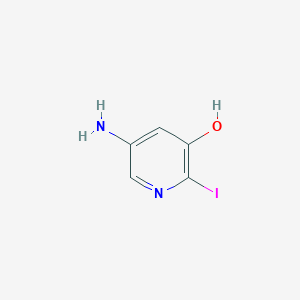
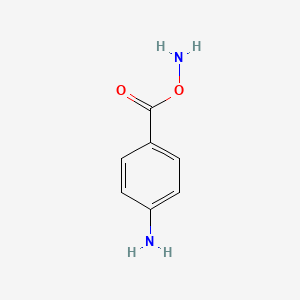
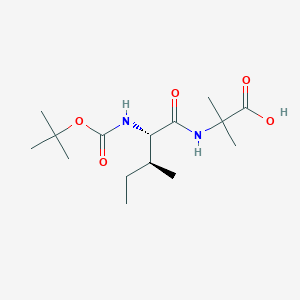
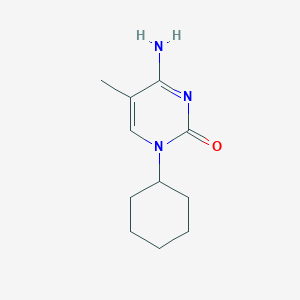
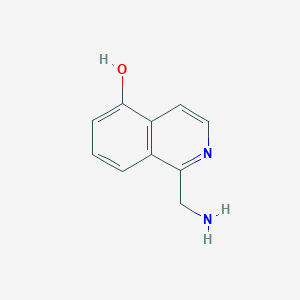
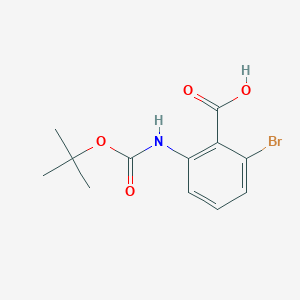
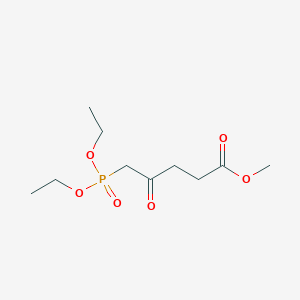
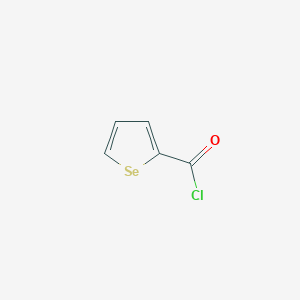
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
